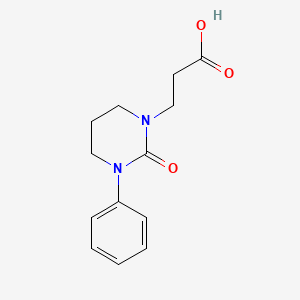

3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(2-oxo-3-phenyl-1,3-diazinan-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(17)7-10-14-8-4-9-15(13(14)18)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIBIHYMHORBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N(C1)C2=CC=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Biginelli Reaction for Tetrahydropyrimidinone Core Formation

The tetrahydropyrimidinone scaffold is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of urea, an aldehyde, and a β-keto ester. For 3-phenyl substitution, benzaldehyde serves as the aryl component. Reacting urea, benzaldehyde, and ethyl acetoacetate under acidic conditions (e.g., HCl or p-toluenesulfonic acid) yields 3-phenyl-5-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine.

One-Pot Enamine Formation and Alkylation

Simultaneous Enamine Synthesis and Acrylate Coupling

Building on the methodology for 3-(2-oxocyclopentyl)propionic ester, this approach avoids isolating intermediates:

-

Enamine Formation : 3-Phenyl-2-oxotetrahydropyrimidine reacts with morpholine (1.2 equiv) in toluene under reflux.

-

Acrylate Addition : Ethyl acrylate (1.5 equiv) is added dropwise at 85°C, followed by 3 hours of stirring.

-

Hydrolysis : The ester intermediate is saponified using NaOH/MeOH/H2O (10:7:2 v/v) at 60°C.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Morpholine Equiv | 1.2 | Maximizes enamine stability |

| Acrylate Equiv | 1.5 | Reduces dimerization |

| Hydrolysis Time | 2 hours | Prevents decarboxylation |

Direct N-Alkylation of Tetrahydropyrimidinone

Nucleophilic Substitution with Halogenated Propanoates

An alternative route involves alkylating the tetrahydropyrimidinone nitrogen with a brominated propanoate ester:

Challenges:

-

Regioselectivity : Competing O-alkylation necessitates careful base selection.

-

Purification : Column chromatography is required to separate regioisomers.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Conjugate Addition | 3 | 85–90 | One-pot enamine/acrylate steps | High-temperature requirements |

| Direct N-Alkylation | 4 | 70–75 | Avoids enamine intermediates | Low regioselectivity |

Mechanistic Insights and Side Reactions

Enamine Stability in Conjugate Addition

The morpholine enamine (generated in situ) enhances nucleophilicity at the β-carbon, facilitating acrylate addition. However, prolonged heating (>4 hours) leads to retro-Michael decomposition, reducing yields.

Hydrolysis Conditions

Strong alkaline conditions (e.g., 30% NaOH) at elevated temperatures risk decarboxylation. A mixed solvent system (MeOH/H2O) at 60°C balances hydrolysis efficiency and product stability.

Industrial Scalability Considerations

Solvent Recovery Systems

Toluene, used in enamine formation, is recovered via distillation (≥95% efficiency), reducing costs and environmental impact.

Catalytic Improvements

Heterogeneous catalysts (e.g., Amberlyst-15) are being explored to replace p-toluenesulfonic acid, enabling catalyst recycling and minimizing waste.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances utilize visible-light catalysis to directly functionalize tetrahydropyrimidinones with acrylic acid derivatives. Ruthenium-based photocatalysts (e.g., Ru(bpy)3Cl2) enable room-temperature reactions but currently yield ≤60%.

Biocatalytic Approaches

Lipase-mediated ester hydrolysis offers a greener alternative to traditional saponification, though substrate specificity remains a challenge for bulky tetrahydropyrimidinones.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparación Con Compuestos Similares

Pyridazinone Derivatives

Example: 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid

- Structural Difference: Replaces the tetrahydropyrimidinone ring with a pyridazinone ring.

- However, reduced saturation may decrease metabolic stability .

Dihydropyrimidinone Derivatives

Example: 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride

- Structural Difference : Lacks the phenyl group and features a hydrochloride salt.

- Impact: The absence of the phenyl group reduces lipophilicity (logP ≈ 0.8 vs. The hydrochloride salt improves aqueous solubility, which may enhance bioavailability in polar biological environments .

Substituent Variations

Halogen-Substituted Analogs

Example: 3-(7-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid

- Structural Difference: Incorporates a bromine atom on the quinoline ring.

- Impact: Bromine increases molecular weight (MW ≈ 350 g/mol vs. However, it may also increase toxicity risks .

Trifluoromethoxy-Substituted Derivatives

Example: 2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid

- Structural Difference : Substitutes the phenyl group with a trifluoromethoxy-phenyl moiety.

- However, this substitution may reduce solubility due to increased hydrophobicity .

Side Chain Modifications

Chain Length Variations

Example: 3-(2-Oxo-1,3-thiazolidin-3-yl)butanoic acid

- Structural Difference: Extends the propanoic acid side chain to butanoic acid.

- Impact : Longer chains increase molecular flexibility and may improve binding to larger active sites. However, excessive hydrophobicity (logP ≈ 2.5) could reduce solubility and oral bioavailability .

Carboxylic Acid Replacements

Example: Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate

Key Observations :

- The phenyl group in the target compound enhances binding to COX-2 compared to non-aromatic analogs.

- Halogenated derivatives (e.g., bromine-substituted) show higher potency but lower solubility.

- Esterified analogs exhibit delayed activity due to prodrug metabolism .

Actividad Biológica

3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid is a compound derived from the Biginelli reaction, a well-known multi-component reaction that synthesizes dihydropyrimidinones. This compound exhibits significant biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This article explores its biological activity through various studies and findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The resulting structure features a tetrahydropyrimidine ring, which is crucial for its biological activity. The general structure is represented as follows:

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid demonstrate effectiveness against various bacterial strains. A study conducted by highlighted that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Compound Name | Activity | Tested Strains | Reference |

|---|---|---|---|

| 3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid | Moderate | E. coli, S. aureus | |

| Related derivative | Strong | P. aeruginosa |

Anticancer Properties

The anticancer potential of 3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid has been evaluated in several studies. One notable study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Anti-inflammatory Effects

The anti-inflammatory effects of 3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid have also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Research Findings:

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced levels of TNF-α and IL-6 significantly.

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 500 | 150 | 70 |

| IL-6 | 300 | 90 | 70 |

Q & A

Q. What synthetic routes are commonly used to prepare 3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step coupling reactions. For example, amide bond formation using carbodiimide reagents like EDC·HCl with HOBt as an activator under inert conditions (e.g., nitrogen atmosphere). Solvents such as dichloromethane or ethanol are employed, and catalysts like palladium on carbon may be used for hydrogenation steps. Reaction temperature (often 0–25°C) and pH (maintained via triethylamine) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : For confirming stereochemistry and functional groups (e.g., DMSO-d6 as solvent resolves proton shifts near 8–10 ppm for aromatic and carbonyl groups) .

- FT-IR : Identifies characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1247 cm⁻¹) .

- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection .

- Mass spectrometry (ESI/HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibitory activity across studies be systematically addressed?

Contradictions often arise from variations in:

- Assay conditions : pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and ionic strength .

- Compound purity : Impurities >5% can skew results; validate via HPLC and elemental analysis .

- Biological models : Cell-free vs. cell-based assays may reflect differential membrane permeability .

- Structural analogs : Ensure stereochemical consistency (e.g., Z/E isomerism in substituents) .

Q. What methodologies are used to study structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

- Synthetic modifications : Introducing substituents (e.g., nitro, methoxy) at the phenyl or pyrimidine ring to assess bioactivity shifts .

- Molecular docking : Predict binding affinity to targets like kinases or GPCRs using software (AutoDock Vina) .

- In vitro assays : Measure IC50 values against enzyme targets (e.g., COX-2 for anti-inflammatory activity) .

- Pharmacokinetic profiling : Assess logP (octanol-water partition coefficient) and metabolic stability via liver microsomes .

Q. What reaction mechanisms explain the oxidation and reduction behavior of this compound, and how do they influence bioactivity?

- Oxidation : The pyrimidine ring’s 2-oxo group can undergo further oxidation to form reactive intermediates (e.g., epoxides), altering electron density and binding to redox-sensitive enzymes .

- Reduction : Sodium borohydride reduces the tetrahydropyrimidine ring’s double bond, potentially increasing solubility but reducing target affinity .

- Substitution : Nucleophilic attack at the propanoic acid moiety can introduce bioisosteres (e.g., sulfonamide for carboxylate), enhancing metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.